4-acetamido-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-acetamido-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzamide and features both acetamido and methoxy functional groups
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as building blocks for many drug candidates .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical processes .
Result of Action
It’s known that similar compounds can have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-N-(3-methoxyphenyl)benzamide. For instance, the presence of certain groups in the compound’s structure can affect its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(3-methoxyphenyl)benzamide typically involves the acylation of 3-methoxyaniline with acetic anhydride to form 3-methoxyacetanilide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microreactors can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-hydroxy-N-(3-methoxyphenyl)benzamide
Reduction: 4-acetamido-N-(3-aminophenyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-acetamido-N-(4-methoxyphenyl)benzamide
- 4-acetamido-N-(3-hydroxyphenyl)benzamide
Uniqueness
4-acetamido-N-(3-methoxyphenyl)benzamide is unique due to the presence of both acetamido and methoxy groups, which confer specific chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other benzamide derivatives.
Properties
IUPAC Name |
4-acetamido-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-8-6-12(7-9-13)16(20)18-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZDBIJEYNQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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